molecular formula C12H18N2O4 B601196 Carbidopa ethyl CAS No. 1458640-32-8

Carbidopa ethyl

Cat. No. B601196
CAS RN: 1458640-32-8
M. Wt: 254.29
InChI Key:
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Description

Carbidopa is a medication used in the management and treatment of Parkinson’s disease . It belongs to the decarboxylase inhibitor class of drugs . Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson’s disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese .


Synthesis Analysis

A stereoselective synthesis of L-carbidopa in seven steps and 50% overall yield from commercial compounds is described . The key step involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R, R)-diphenyl-pybox .


Molecular Structure Analysis

Carbidopa has a molecular formula of C10H14N2O4 . Its molecular weight is 226.23 g/mol . The IUPAC name for Carbidopa is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid .


Chemical Reactions Analysis

Carbidopa has been reported to undergo a selective condensation reaction with the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution . This reaction forms 4-hydroxy-3-methoxybenzaldazine (HMOB) .


Physical And Chemical Properties Analysis

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its molecular weight is 254.28 g/mol .

Scientific Research Applications

Parkinson’s Disease Treatment

Carbidopa Ethyl is commonly used in the treatment of Parkinson’s disease. It is often combined with Levodopa in a fixed-dose combination (FDC) to treat the disease . The FDC is loaded in a fast-dissolving polyvinylpyrrolidone (PVP) shell and an insoluble but swellable Eudragit® RLPO core . This combination has potential applications in reducing the required dosing frequency for Parkinson’s disease patients .

Fabrication of Electrospun Fibers

Carbidopa Ethyl is used in the fabrication of electrospun fibers. These fibers have potential applications in the treatment of Parkinson’s disease . The fibers comprise a fixed dose combination (FDC) containing the active ingredients levodopa and carbidopa .

Myopia Treatment

Research has shown that coadministration with Carbidopa enhances the antimyopic effects of Levodopa in chickens . Topical application was found to be more effective than systemic administration . This suggests that Carbidopa Ethyl could potentially be used in the treatment of human myopia .

T Cell Activation Inhibition

Carbidopa Ethyl has been shown to strongly inhibit T cell activation in vitro and in vivo . This suggests potential applications in the treatment of diseases involving overactive T cells .

Treatment of Autoimmune Diseases

Carbidopa Ethyl has been found to mitigate experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models . This suggests potential applications in the treatment of autoimmune diseases .

Enhanced Bioavailability of Levodopa

The presence of Carbidopa increases the bioavailability of Levodopa within the eye, enhancing its antimyopic effects . This suggests potential applications in enhancing the effectiveness of Levodopa-based treatments .

Safety And Hazards

Carbidopa may cause serious eye irritation . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . Carbidopa may also cause people to suddenly fall asleep without any prior warning, or prior feeling of drowsiness .

properties

IUPAC Name

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa ethyl

CAS RN

1458640-32-8
Record name Carbidopa ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBIDOPA ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 107, and substituting methanol with ethanol, provided the title compound, which was used in the next reaction without further purification.
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